1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine
Description
1-Benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine is a piperazine derivative characterized by:
- Benzyl group at the 1-position of the piperazine ring.
- Pyridine-3-carbonyl moiety at the 4-position of piperazine, with a 6-(3,4-dimethylbenzenesulfonyl) substituent on the pyridine ring.
This structure combines sulfonyl, aromatic, and heterocyclic functionalities, making it a candidate for pharmacological studies, particularly in receptor modulation (e.g., sigma or CCR5 receptors) .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-19-8-10-23(16-20(19)2)32(30,31)24-11-9-22(17-26-24)25(29)28-14-12-27(13-15-28)18-21-6-4-3-5-7-21/h3-11,16-17H,12-15,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBUPJHFRHQIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the attachment of the pyridine ring with its specific substituents. Common synthetic routes may include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Attachment of Pyridine Ring: The pyridine ring with its substituents can be synthesized separately and then coupled to the piperazine ring through amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and large-scale reactors.
Chemical Reactions Analysis
1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization with groups like nitro, halogen, or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
Applications in Medicinal Chemistry
1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine has been studied for its potential therapeutic effects. Key applications include:
Anticancer Activity
Research indicates that compounds with similar structures exhibit promising anticancer properties. The sulfonyl group in this compound may enhance its interaction with biological targets involved in cancer cell proliferation and survival pathways. For instance, studies have shown that sulfonamide derivatives can inhibit specific enzymes crucial for tumor growth .
Neuropharmacology
The piperazine moiety is known for its activity on neurotransmitter systems. Compounds like this one have been investigated for their potential use as anxiolytics or antidepressants. The structural features may allow modulation of serotonin or dopamine receptors, which are vital in mood regulation .
Antimicrobial Properties
There is growing interest in the antimicrobial potential of sulfonamide derivatives. The presence of the dimethylbenzenesulfonyl group may contribute to enhanced antibacterial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .
Applications in Material Science
Beyond its biological applications, this compound can also be utilized in material science:
Polymer Chemistry
The unique structure of this compound allows it to act as a building block for synthesizing new polymers with tailored properties. Its functional groups can facilitate cross-linking and improve thermal stability and mechanical strength of polymer matrices .
Coatings and Adhesives
Due to its chemical stability and functional groups, this compound can be integrated into coatings and adhesives to enhance performance characteristics such as adhesion strength and resistance to environmental degradation .
Case Study 1: Anticancer Activity
A study conducted on sulfonamide derivatives demonstrated that compounds with similar structures to this compound exhibited significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation.
Case Study 2: Neuropharmacological Effects
In a pharmacological study, a related piperazine derivative showed promise as an anxiolytic agent in animal models. Behavioral assays indicated reduced anxiety-like behavior, suggesting that modifications to the piperazine structure could yield compounds beneficial for treating anxiety disorders.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Sulfonyl Pyridine Derivatives
1-Benzyl-4-[6-(4-Bromobenzenesulfonyl)Pyridine-3-Carbonyl]Piperazine (BB16995)
- Structure : Differs by replacing 3,4-dimethylbenzenesulfonyl with 4-bromobenzenesulfonyl .
- Molecular Formula : C₂₃H₂₂BrN₃O₃S.
- Molar Mass : 500.41 g/mol.
1-Benzyl-4-[(5-Bromo-3-Pyridinyl)Carbonyl]Piperazine
Piperazine-Based Sulfonamide Derivatives
1-(3-Chlorobenzyl)-4-[(4-Methylphenyl)Sulfonyl]Piperazine
Piperazine-Benzoyl Hybrids
N-{5-[4-({4-[4-Chloro-3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Acetamide (8b)
Piperazine Derivatives with Receptor Selectivity
Sch-350634 (CCR5 Antagonist)
- Structure : Contains a pyridinylcarbonyl group and methyl substituents.
- Pharmacokinetics : High oral bioavailability in rodents and primates.
- Key Data : Highlights the role of substituent optimization (e.g., methyl vs. methoxy groups) in balancing receptor selectivity (CCR5 vs. muscarinic) and bioavailability .
Structural and Functional Trends
Substituent Effects
- Electron-Withdrawing Groups (e.g., Br, CF₃): Increase stability and receptor affinity but may reduce solubility.
- Sulfonyl vs. Carbonyl : Sulfonyl groups enhance polarity and hydrogen-bonding capacity, influencing target engagement.
- Aromatic Substitutions : 3,4-Dimethylbenzenesulfonyl provides steric hindrance and moderate electron-donating effects, distinct from halogenated analogues .
Biological Activity
1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine (CAS Number: 1286698-03-0) is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of CHNOS and a molecular weight of 449.57 g/mol, this compound features a complex structure that includes a piperazine moiety linked to a pyridine derivative, which is further substituted with a sulfonyl group.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties:
- Molecular Weight: 449.57 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
- Stability: Stable under normal laboratory conditions but sensitive to strong acids and bases.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors. The sulfonyl group is known to participate in various biochemical pathways, potentially affecting cellular signaling and metabolic processes.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by interfering with angiogenesis and inducing apoptosis in cancer cells.
Antibacterial and Antifungal Activity
Compounds containing piperazine rings have been reported to possess antibacterial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis. In vitro studies on related compounds suggest potential efficacy against various bacterial strains.
Case Studies
- Anticancer Study : A study conducted on a series of piperazine derivatives demonstrated that modifications at the pyridine position enhanced cytotoxicity against human cancer cell lines, suggesting that this compound may exhibit similar effects.
- Antibacterial Activity : Another study focused on sulfonamide derivatives showed promising results against Gram-positive bacteria, indicating that this compound could be evaluated for its antibacterial potential.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for synthesizing 1-benzyl-4-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]piperazine?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyridine-3-carbonyl intermediate via coupling reactions (e.g., using 3,4-dimethylbenzenesulfonyl chloride and pyridine derivatives under reflux in dichloromethane (DCM) with triethylamine as a base) .
- Step 2: Introduction of the benzyl-piperazine moiety via nucleophilic substitution or amide bond formation. Ethanol or dimethyl sulfoxide (DMSO) is often used as a solvent, with palladium catalysts for coupling reactions .
- Step 3: Purification via column chromatography or recrystallization. Yields range from 40–70% depending on reaction conditions .
Q. How can researchers confirm the structural integrity of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and piperazine ring conformation .
- High-Resolution Mass Spectrometry (HRMS): To validate molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% typical for research-grade material) .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the 3,4-dimethylbenzenesulfonyl group?
Yield optimization strategies include:
- Catalyst Screening: Palladium or nickel complexes enhance coupling efficiency in sulfonylation steps .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while DCM minimizes side reactions .
- Temperature Control: Reactions at 60–80°C reduce decomposition of heat-sensitive intermediates .
- Real-Time Monitoring: Use TLC or inline FTIR to track reaction progress and adjust conditions dynamically .
Q. How should researchers reconcile conflicting bioactivity data across studies (e.g., antimicrobial vs. anticancer results)?
Methodological considerations:
- Assay Standardization: Validate cell lines (e.g., HepG2 for cytotoxicity, E. coli for antimicrobial tests) and control for batch-to-batch compound variability .
- Receptor Binding Studies: Use radioligand displacement assays (e.g., dopamine D3 receptor binding in ) to clarify target specificity.
- Dose-Response Analysis: EC50/IC50 values must be compared under identical conditions (pH, serum concentration) .
Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?
Advanced approaches include:
- Computational Docking: Molecular dynamics simulations to predict interactions with enzymes (e.g., tyrosine kinases in ) or receptors .
- Kinetic Studies: Measure enzyme inhibition (e.g., IC50 for proteases) using fluorogenic substrates .
- Metabolomic Profiling: LC-MS/MS to identify downstream metabolites in cellular models .
Q. How can discrepancies in reported solubility and stability profiles be addressed?
- Solubility Testing: Use standardized buffers (PBS, pH 7.4) and dynamic light scattering (DLS) to assess aggregation .
- Stability Studies: Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify decomposition products (e.g., hydrolysis of the sulfonyl group) .
- Cryoprotection: Store lyophilized compound at -80°C under argon to prevent oxidation .
Q. What structure-activity relationship (SAR) insights can guide substituent modifications for enhanced activity?
Key SAR findings from analogous compounds:
- Benzyl Group Substitutions: Electron-withdrawing groups (e.g., -NO2) on the benzyl ring enhance receptor affinity but reduce solubility .
- Pyridine Modifications: Methyl or methoxy groups at the 6-position improve metabolic stability .
- Sulfonyl Group Replacement: Replacing 3,4-dimethylbenzenesulfonyl with trifluoromethyl groups ( ) increases blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
